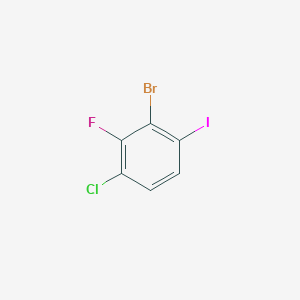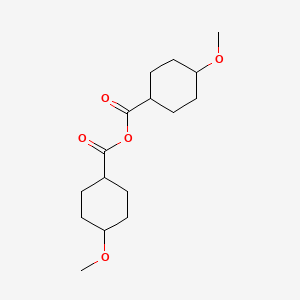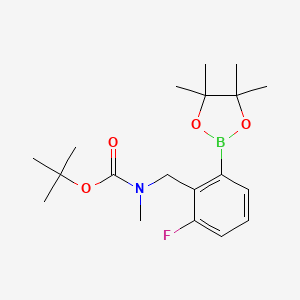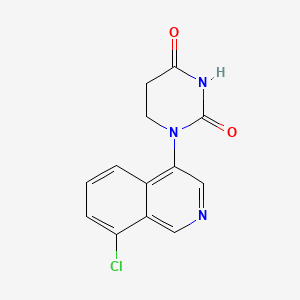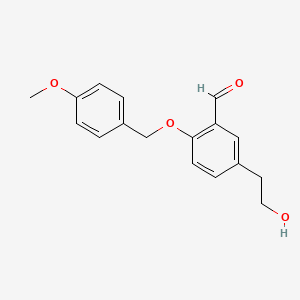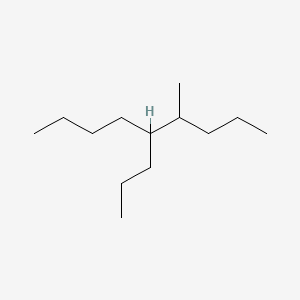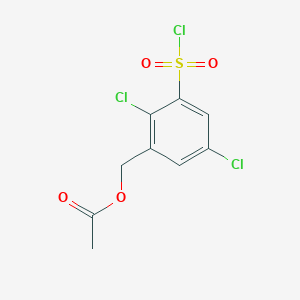
2,5-Dichloro-3-(chlorosulfonyl)benzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C9H7Cl3O4S. It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-dichlorotoluene followed by acetylation. The reaction conditions often require the use of chlorosulfonic acid and acetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride on a large scale.
化学反応の分析
Types of Reactions
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate salts can be formed.
Hydrolysis Products: Sulfonic acids are the primary products of hydrolysis.
科学的研究の応用
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The acetoxy group can also participate in reactions, providing additional sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
類似化合物との比較
Similar Compounds
2,5-Dichlorobenzenesulfonyl chloride: Lacks the acetoxy group, making it less versatile in certain reactions.
3-(Chloromethyl)-2,5-dichlorobenzenesulfonyl chloride: Similar structure but with a chloromethyl group instead of an acetyloxymethyl group.
3-(Methoxymethyl)-2,5-dichlorobenzenesulfonyl chloride: Contains a methoxymethyl group, which affects its reactivity and applications.
Uniqueness
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and acetoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H7Cl3O4S |
|---|---|
分子量 |
317.6 g/mol |
IUPAC名 |
(2,5-dichloro-3-chlorosulfonylphenyl)methyl acetate |
InChI |
InChI=1S/C9H7Cl3O4S/c1-5(13)16-4-6-2-7(10)3-8(9(6)11)17(12,14)15/h2-3H,4H2,1H3 |
InChIキー |
APOWIHNLRAWGAG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



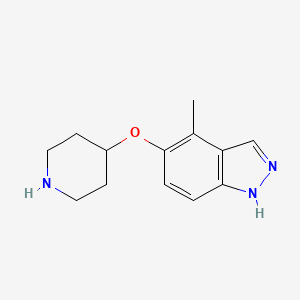

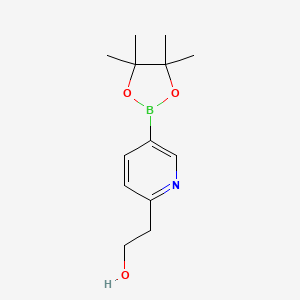

![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
